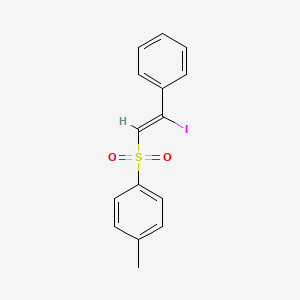
2-Iodo-2-phenylvinyl P-tolyl sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-2-phenylvinyl P-tolyl sulfone is an organic compound with the molecular formula C15H13IO2S and a molecular weight of 384.238 g/mol . This compound is characterized by the presence of an iodine atom, a phenyl group, and a P-tolyl sulfone group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of 2-Iodo-2-phenylvinyl P-tolyl sulfone typically involves the sulfonylation of aromatic compounds. One common method is the Friedel-Crafts sulfonylation reaction, where aromatic compounds are treated with sulfonyl chlorides in the presence of Lewis acids such as anhydrous aluminum chloride (AlCl3), titanium tetrachloride (TiCl4), or ferric chloride (FeCl3) . Another method involves the use of sulfonic anhydrides or sulfonic acids under various catalytic conditions .
Análisis De Reacciones Químicas
2-Iodo-2-phenylvinyl P-tolyl sulfone undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The sulfone group can be oxidized to form sulfoxides or other oxidized derivatives.
Reduction Reactions: The sulfone group can be reduced to form sulfides or other reduced derivatives.
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents such as hydrogen peroxide (H2O2) for oxidation reactions, and reducing agents such as lithium aluminum hydride (LiAlH4) for reduction reactions .
Aplicaciones Científicas De Investigación
2-Iodo-2-phenylvinyl P-tolyl sulfone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: It is used in the study of biological pathways and mechanisms involving sulfone-containing compounds.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Iodo-2-phenylvinyl P-tolyl sulfone involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodine atom can undergo substitution reactions, while the sulfone group can participate in oxidation and reduction reactions. These reactions allow the compound to interact with various molecular targets and pathways, making it useful in synthetic and research applications .
Comparación Con Compuestos Similares
2-Iodo-2-phenylvinyl P-tolyl sulfone can be compared with other similar compounds such as:
2-Iodo-1-propenyl P-tolyl sulfone: Similar in structure but with a different alkyl group.
Phenyl P-tolyl sulfone: Lacks the iodine atom, making it less reactive in substitution reactions.
2-Methylallyl P-tolyl sulfone: Contains a different alkyl group, affecting its reactivity and applications
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Propiedades
Número CAS |
56480-95-6 |
|---|---|
Fórmula molecular |
C15H13IO2S |
Peso molecular |
384.2 g/mol |
Nombre IUPAC |
1-[(Z)-2-iodo-2-phenylethenyl]sulfonyl-4-methylbenzene |
InChI |
InChI=1S/C15H13IO2S/c1-12-7-9-14(10-8-12)19(17,18)11-15(16)13-5-3-2-4-6-13/h2-11H,1H3/b15-11- |
Clave InChI |
SLHLHCRKKIAGCZ-PTNGSMBKSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)/C=C(/C2=CC=CC=C2)\I |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C=C(C2=CC=CC=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


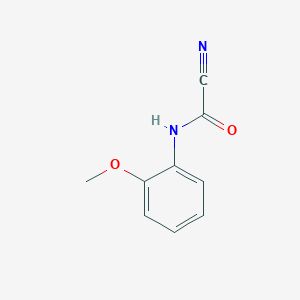
![1-(3-Methoxypropyl)-3-(1-methylbenzimidazol-2-yl)pyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B11943486.png)



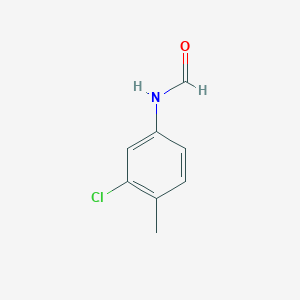


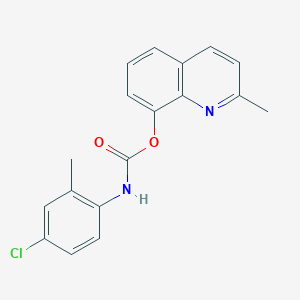
![4-{[(Phenoxyacetyl)carbamothioyl]amino}benzoic acid](/img/structure/B11943547.png)

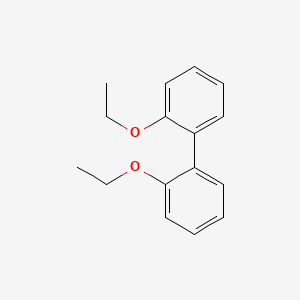
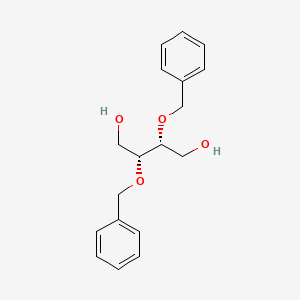
![(2S)-2-{[(benzyloxy)carbonyl]amino}-6-{[(4-methylphenyl)sulfonyl]amino}hexanoic acid](/img/structure/B11943582.png)
